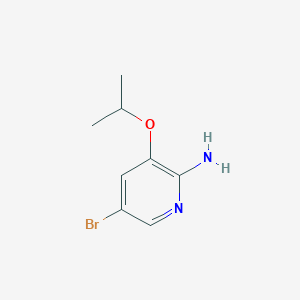

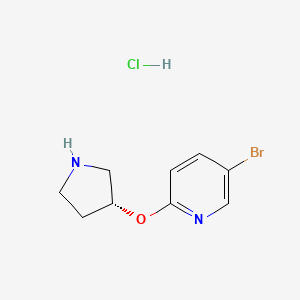

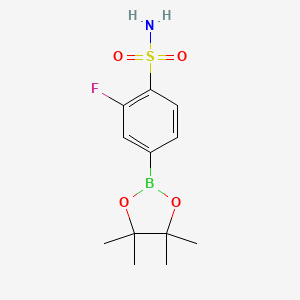

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride

Overview

Description

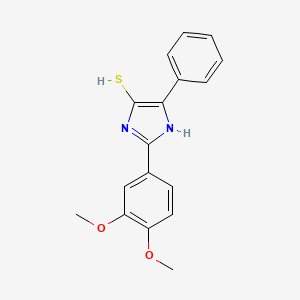

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is a compound that is likely to be of interest due to its structural features, which include a bromopyridine moiety and a pyrrolidine ring. Such structures are often found in molecules with significant biological activities. The presence of a chiral center also indicates that the compound may exist in enantiomerically pure forms, which can have different biological effects.

Synthesis Analysis

The synthesis of related bromopyridine compounds has been described in the literature. For instance, the enantioselective synthesis of (S)-5-bromo-3-(1-methyl-2-pyrrolidinyl)pyridine, a compound with a similar structure, was achieved through an intramolecular hydroboration–cycloalkylation of an azido-olefin intermediate, starting from commercially available 5-bromo-3-pyridinecarboxylic acid . Although the exact synthesis of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is not detailed, the methodologies applied in the synthesis of structurally related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives has been extensively studied. For example, the crystal structures of enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were determined using X-ray analysis, and their absolute configurations were confirmed by ECD, OR, and quantum chemical calculations . These techniques could be applied to determine the molecular structure and absolute configuration of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride.

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can participate in various chemical reactions. The bromine atom can be displaced in nucleophilic substitution reactions, as demonstrated in the synthesis of chloro compounds from bromo derivatives in pyridine series . Additionally, bromopyridines can be involved in cyclization reactions to form pyrrolidines, as shown in the synthesis of 5-bromomethyl-1-pyrrolinium bromides and their subsequent conversion into novel pyrroles .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridine derivatives can be influenced by their functional groups and molecular interactions. For instance, cyclometalated Pd(II) and Ir(III) complexes with bromopyridine ligands exhibit luminescent properties . The presence of hydrogen bonding in bromopyridine compounds, such as 3-bromo-5-hydroxy-2,6-dimethylpyridine, has been confirmed by structural and spectroscopic evidence . These properties are crucial for understanding the behavior of (R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride in different environments and could affect its potential applications in various fields, including pharmaceuticals and materials science.

Scientific Research Applications

Synthesis and Structural Analysis

- Enantiomers and Antitumor Activity : The synthesis of R- and S-isomers of a related compound, 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, was studied, focusing on their stereostructures and potential antitumor activities. These isomers showed inhibition of PI3Kα kinase, suggesting potential applications in cancer research (Zhou et al., 2015).

- Preparation of Acyclic Pyridine C-Nucleosides : Research on the synthesis of related pyridine derivatives for potential applications in the development of novel nucleosides was conducted (Hemel et al., 1994).

Chemical Reactions and Transformations

- Reagent for Synthesis of Chloro Compounds : Pyridine hydrochloride, a compound closely related to the one , has been used effectively for the synthesis of chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996).

- Antibacterial Activity of Cyanopyridine Derivatives : A study on 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives investigated their antimicrobial activity, revealing promising results against various bacteria (Bogdanowicz et al., 2013).

Applications in Organic Synthesis

- Synthesis of Alkyl 5-hydroxy-pyridin- and Pyrimidin-2-yl Acetate : The efficient synthesis of related pyridine derivatives was explored, which has implications for the development of pharmaceuticals and other organic compounds (Morgentin et al., 2009).

- Synthesis of Pyrazolo[1,5‐a]Pyridines : Research into the synthesis of pyrazolopyridines using related pyridine compounds, indicating potential applications in the development of novel heterocyclic compounds (Greszler et al., 2009).

Mechanism of Action

While the specific mechanism of action for “®-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride” is not available, the pyrrolidine ring and its derivatives are known to have various biological activities . Docking analyses suggested binding to the podophyllotoxin pocket of the protein gamma tubulin as a potential mechanism of action underlying the anticancer activity .

Safety and Hazards

Future Directions

The development of clinically active drugs increasingly relies on the use of heterocyclic scaffolds, many of which contain nitrogen . The introduction of heteroatomic fragments in these molecules is a strategic choice, considering that they are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name |

5-bromo-2-[(3R)-pyrrolidin-3-yl]oxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O.ClH/c10-7-1-2-9(12-5-7)13-8-3-4-11-6-8;/h1-2,5,8,11H,3-4,6H2;1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUGVVBYQVQFDJ-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1OC2=NC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5-Bromo-2-(pyrrolidin-3-yloxy)pyridine hydrochloride | |

CAS RN |

1417789-14-0 | |

| Record name | Pyridine, 5-bromo-2-[(3R)-3-pyrrolidinyloxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B3032236.png)

![3-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B3032250.png)

![2-azido-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3032251.png)

![1-benzyl-3-[(3-chlorophenyl)sulfonyl]-6,7-difluoroquinolin-4(1H)-one](/img/structure/B3032252.png)

![Benzyl 3-(4-chloro-2-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B3032255.png)